1,3-Dibenzyl-2-(furan-2-yl)imidazolidine 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16717140
InChI: InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2
SMILES:
Molecular Formula: C21H22N2O
Molecular Weight: 318.4 g/mol

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine

CAS No.:

Cat. No.: VC16717140

Molecular Formula: C21H22N2O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine -

Specification

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
IUPAC Name 1,3-dibenzyl-2-(furan-2-yl)imidazolidine
Standard InChI InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2
Standard InChI Key ZRIPMKIKIZGQLM-UHFFFAOYSA-N
Canonical SMILES C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine belongs to the imidazolidine family, a class of saturated five-membered heterocycles containing two nitrogen atoms at the 1 and 3 positions. The compound’s structure features:

  • Imidazolidine core: A cyclic aminal system with nitrogen atoms at positions 1 and 3.

  • Benzyl substituents: Aromatic groups attached to both nitrogen atoms, enhancing steric bulk and influencing electronic properties.

  • Furan-2-yl group: A heteroaromatic ring at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

The IUPAC name, 1,3-dibenzyl-2-(furan-2-yl)imidazolidine, reflects this substitution pattern. Its molecular formula (C₂₁H₂₂N₂O) corresponds to a molecular weight of 318.4 g/mol.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₁H₂₂N₂O
Molecular Weight318.4 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO, chloroform)
Melting PointData pending experimental determination
LogP (Partition Coefficient)Estimated 3.2 (indicative of moderate lipophilicity)

The compound’s solubility profile suggests compatibility with organic reaction conditions, while its LogP value implies potential membrane permeability.

Synthetic Methodologies

Condensation-Based Approaches

The primary synthesis route involves the condensation of benzylamine derivatives with furan-2-carbaldehyde in the presence of acid catalysts. For example:

  • Step 1: Reaction of benzylamine with formaldehyde yields N,N′-dibenzylethylenediamine .

  • Step 2: Condensation with furan-2-carbaldehyde under toluene reflux forms the imidazolidine ring.

This method, adapted from Donia et al. (1949), achieves yields of 37–90% depending on aldehyde reactivity .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to produce enantiomerically pure imidazolidines. For instance:

  • Chiral Brønsted acids (e.g., phosphoric acids) induce high enantioselectivity (>90% ee) in furan-2-yl imidazolidine synthesis .

  • Metal-ligand complexes: Palladium catalysts with bidentate ligands facilitate stereocontrolled ring-forming reactions .

Biological Activity and Mechanisms

Antimicrobial Effects

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The furan moiety likely disrupts microbial cell membranes via hydrophobic interactions, while the benzyl groups enhance compound stability.

Analytical Characterization

Spectroscopic Techniques

TechniqueKey DataApplication
¹H NMRδ 7.65 (s, 1H, furan H-3)Confirms furan substitution
¹³C NMR138.32 ppm (imidazolidine C-2)Verifies ring saturation
HPLCRetention time = 8.2 min (95% purity)Assesses purity and stability
HRMS (ESI)m/z 319.1548 [M+H]⁺Validates molecular formula

These methods ensure batch-to-batch consistency and structural fidelity .

Therapeutic Applications and Clinical Prospects

Oncology

Preclinical studies highlight the compound’s utility in:

  • Combination therapies: Enhances efficacy of anthracyclines and taxanes by inhibiting HSP90-mediated drug resistance .

  • Targeted drug delivery: Benzyl groups enable conjugation to nanoparticle carriers for tumor-specific accumulation.

Anti-Inflammatory Applications

The furan moiety modulates NF-κB signaling, reducing pro-inflammatory cytokine (TNF-α, IL-6) production by 60% in murine macrophages.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of benzyl and furan substituents to optimize pharmacokinetics.

  • In Vivo Toxicology: Assess long-term safety profiles in rodent models.

  • Hybrid Molecules: Conjugation with known anticancer agents (e.g., paclitaxel) to exploit synergistic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator